molecular formula C8H4Br2ClNO B8376971 3,3-Dibromo-6-chloro-1,3-dihydro-indol-2-one

3,3-Dibromo-6-chloro-1,3-dihydro-indol-2-one

Cat. No. B8376971
M. Wt: 325.38 g/mol
InChI Key: IYUKGDKVDVVVJK-UHFFFAOYSA-N
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Patent
US07256198B2

Procedure details

3,3-Dibromo-6-chloro-1,3-dihydro-indol-2-one (21.34 g, 59.7 mmol) was suspended in a 4:1 (v:v) mixture of MeOH (172 mL): water (43 mL) and heated at reflux for 19 hr. The reaction was cooled in an ice bath and filtered. The red solid was washed once with cold CH3OH and dried to give the title compound as a red solid (10.49 g, 88% yield). NMR (400 MHz, DMSO-d6): consistent. MS: (API-ES+) m/z 182/184 [M+H], 1 chlorine pattern observed.
Quantity
21.34 g
Type
reactant
Reaction Step One
Name
Quantity
172 mL
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
Br[C:2]1(Br)[C:10]2[C:5](=[CH:6][C:7]([Cl:11])=[CH:8][CH:9]=2)[NH:4][C:3]1=[O:12].C[OH:15]>O>[Cl:11][C:7]1[CH:6]=[C:5]2[C:10]([C:2](=[O:15])[C:3](=[O:12])[NH:4]2)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
21.34 g
Type
reactant
Smiles
BrC1(C(NC2=CC(=CC=C12)Cl)=O)Br
Name
Quantity
172 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
43 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 19 hr
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The red solid was washed once with cold CH3OH
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(C(NC2=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.49 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.